![molecular formula C14H17NO5S B6505154 8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane CAS No. 1396759-38-8](/img/structure/B6505154.png)

8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

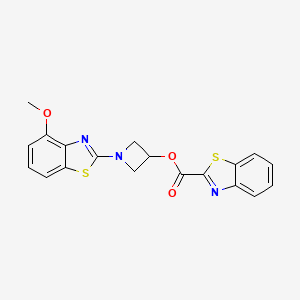

The compound is a derivative of 2,3-dihydro-1,4-benzodioxine . Benzodioxines are a class of organic compounds containing a benzene ring fused to a dioxine ring . The sulfonyl group attached to the benzodioxine ring is a common functional group involving a sulfur atom bonded to two oxygen atoms .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds such as 8-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride and 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride have been synthesized and are available commercially.Aplicaciones Científicas De Investigación

Enantioselective Synthesis

The compound is used in the enantioselective synthesis of 2-substituted 1,4-benzodioxanes . An efficient catalyst system has been developed for this purpose, which can achieve excellent enantioselectivities of up to 99:1 er .

Asymmetric Hydrogenation Reactions

This compound is used in asymmetric hydrogenation reactions to prepare a wide range of chiral 1,4-benzodioxanes . These reactions are highly enantioselective and versatile, and can be used to prepare chiral 1,4-benzodioxanes with alkyl, aryl, heteroaryl, and carbonyl groups at the 2-position .

Synthesis of Analogues

The compound is used to synthesize analogs of potent and highly selective dipeptidyl peptidase IV and carbonic anhydrase inhibitors . This is done by assigning the configuration of the two diastereomers using molecular modeling 1H and 2D Nuclear Overhauser Effect NMR techniques .

Medicinal Chemistry

The 2,3-dihydro-1,4-benzodioxine substructure of the compound is a chemical motif that is extensively utilized in diverse medicinal substances and bioactive natural compounds . It exhibits significant biological activities and is found in various drugs and drug candidates .

Biological Activities

The compound possesses interesting biological activities such as α-adrenergic blocking, antigastric, spasmolytic, antipsychotic, anxiolytic, and hepatoprotective properties . This makes it a valuable compound in the field of medicinal chemistry .

Anticancer Agents

A series of compounds based on the 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold, which is similar to the compound , have been synthesized as potential anticancer agents . This shows the potential of the compound in the development of new anticancer drugs .

Propiedades

IUPAC Name |

8-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5S/c16-21(17,15-10-1-2-11(15)9-18-8-10)12-3-4-13-14(7-12)20-6-5-19-13/h3-4,7,10-11H,1-2,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNNUUVMLAESRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COCC1N2S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide](/img/structure/B6505087.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B6505101.png)

![N-{6-[(2H-1,3-benzodioxol-5-yl)methoxy]pyrimidin-4-yl}-2-(1,2-benzoxazol-3-yl)acetamide](/img/structure/B6505121.png)

![N-{6-[(2H-1,3-benzodioxol-5-yl)methoxy]pyrimidin-4-yl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B6505126.png)

![methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate](/img/structure/B6505140.png)

![1-(3,4-dimethylphenyl)-4-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}pyrrolidin-2-one](/img/structure/B6505146.png)

![N-(2-methylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6505155.png)